molecular formula C19H21NO4 B253136 Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Cat. No. B253136
M. Wt: 327.4 g/mol
InChI Key: PVZZDEKXBMWICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate, also known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.4 g/mol. It has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has been shown to possess anti-inflammatory and analgesic properties. It has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, thereby improving memory and learning. Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has also been shown to possess insecticidal properties, which can be attributed to its ability to disrupt the nervous system of insects.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous solutions. It is also a relatively new compound, and its properties are not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate. One direction is to continue studying its potential applications in medicine, agriculture, and material science. Another direction is to study its mechanism of action in more detail, which can lead to the development of new drugs and pesticides. Additionally, further studies can be conducted to investigate the biochemical and physiological effects of Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate in more detail, which can help to better understand its potential applications.

Synthesis Methods

Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate can be synthesized using various methods, including the reaction of 4-amino benzoic acid with 3,4-dimethylphenol and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine to yield Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate. Another method involves the reaction of 4-(3,4-dimethylphenoxy) acetyl chloride with 4-aminobenzoic acid ethyl ester in the presence of a base such as pyridine. The product is then purified by recrystallization using an appropriate solvent.

Scientific Research Applications

Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has been shown to possess anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. In agriculture, Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has been shown to possess insecticidal properties and can be used as a pesticide. In material science, Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate has been studied for its potential use in the synthesis of liquid crystals and polymers.

properties

Product Name

Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C19H21NO4/c1-4-23-19(22)15-6-8-16(9-7-15)20-18(21)12-24-17-10-5-13(2)14(3)11-17/h5-11H,4,12H2,1-3H3,(H,20,21)

InChI Key

PVZZDEKXBMWICX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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